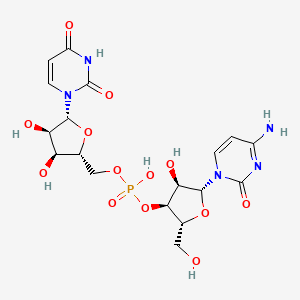

Cytidylyl-(3'.5')-uridine

Description

Definition and Structural Context as a Ribodinucleotide

Cytidylyl-(3',5')-uridine, often abbreviated as CpU, is a ribodinucleotide, meaning it is composed of two ribonucleoside units, cytidine (B196190) and uridine (B1682114). ontosight.ai These units are linked together by a phosphodiester bond. This crucial bond forms between the 3'-hydroxyl group of the ribose sugar of cytidine and the 5'-hydroxyl group of the ribose sugar of uridine. ontosight.ai This specific 3',5'-linkage is the backbone of RNA molecules, providing the structural framework for the genetic and catalytic functions of RNA.

The structure of CpU consists of a cytosine base attached to a ribose sugar, forming the nucleoside cytidine, and a uracil (B121893) base linked to a ribose sugar, forming the nucleoside uridine. These two nucleosides are then joined by a phosphate (B84403) group, creating the dinucleotide structure. ontosight.ai

Table 1: Structural and Chemical Properties of Cytidylyl-(3',5')-uridine

| Property | Value |

|---|---|

| Chemical Formula | C18H24N5O13P |

| Molecular Weight | 549.38 g/mol |

| CAS Number | 2382-64-1 chemicalbook.comguidechem.com |

| Synonyms | CpU, 5'-O-(3'-Cytidylyl)uridine chemicalbook.comguidechem.com |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

Significance in the Landscape of RNA Components and Intermediates

Cytidylyl-(3',5')-uridine holds considerable importance as both a fundamental component and a key intermediate in the metabolism of RNA. Its presence is integral to the structure and function of various RNA molecules.

Beyond its role as a structural unit, CpU is also a significant intermediate in RNA-related processes. It serves as a substrate for various enzymes involved in RNA synthesis and degradation. ontosight.ai For instance, RNA polymerases utilize cytidine triphosphate (CTP) and uridine triphosphate (UTP) to form the phosphodiester bonds that create sequences like CpU during transcription. lookchem.com Conversely, ribonucleases (RNases) are enzymes that can cleave RNA chains, and the susceptibility of the phosphodiester bond within a CpU dinucleotide to enzymatic hydrolysis can be a subject of study. For example, research has investigated the kinetic parameters of hydrolysis of dinucleotides like cytidylyl(3',5')adenosine by enzymes such as RNase PL3. nih.gov

Furthermore, the study of dinucleotides like CpU provides valuable insights into the molecular mechanisms of nucleotide biosynthesis and metabolism. Research on the synthesis and properties of CpU and its analogs helps in understanding the fundamental processes of life and can have applications in biotechnology and the development of therapeutic agents. nih.gov For example, the synthesis of specific RNA sequences, including those containing CpU, is crucial for research in molecular biology and for the development of RNA-based technologies. nih.govoup.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Adenylyl-(3',5')-uridine |

| Cytidine |

| Cytidine triphosphate |

| Cytidylyl-(3',5')-adenosine |

| Cytidylyl-(3',5')-guanosine |

| Cytidylyl-(3',5')-uridine |

| Guanosyl-(3',5')-uridine |

| Ribonuclease |

| RNA polymerase |

| Uridine |

| Uridine monophosphate |

| Uridine triphosphate |

Structure

3D Structure

Properties

CAS No. |

2382-64-1 |

|---|---|

Molecular Formula |

C18H24N5O13P |

Molecular Weight |

549.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

VSIFECIDUDPNRC-NCOIDOBVSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Chemical Synthesis of Cytidylyl 3 .5 Uridine

Enzymatic Pathways and Formation in Biological Systems

In biological systems, Cytidylyl-(3',5')-uridine does not typically exist as an independent molecule but is formed as a structural unit within larger RNA polymers during the process of transcription. Its formation is a key event in the expression of genetic information.

Role as an Intermediate in RNA Synthesis and Processing

The primary role of the Cytidylyl-(3',5')-uridine moiety is as a constituent of RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.gov During transcription, RNA polymerase enzymes synthesize an RNA strand that is complementary to a DNA template. microbenotes.com If the DNA template sequence dictates the incorporation of a cytidine (B196190) followed by a uridine (B1682114), the enzyme catalyzes the formation of a Cytidylyl-(3',5')-uridine linkage within the growing RNA chain. nih.govmicrobenotes.com Therefore, this dinucleotide linkage is an intermediate component of the primary transcript.

Furthermore, post-transcriptional modifications can occur, such as the insertion or deletion of uridine residues, a process known as RNA editing observed in the mitochondria of some organisms. nih.gov While this process doesn't synthesize Cytidylyl-(3',5')-uridine directly, it highlights the complex enzymatic machinery that recognizes and processes uridine and cytidine within an RNA context. The stability and function of the final RNA molecule can be significantly influenced by its sequence, including the presence of specific dinucleotide pairings like Cytidylyl-(3',5')-uridine.

Mechanisms of Phosphodiester Bond Formation within Ribonucleic Acids

The formation of the phosphodiester bond that links cytidine and uridine is a fundamental biochemical reaction catalyzed by RNA polymerase. nih.govnumberanalytics.com This process is a condensation reaction that occurs in a series of precise steps. numberanalytics.com

The mechanism involves the nucleophilic attack of the 3'-hydroxyl group of the last nucleotide in the growing RNA chain (in this case, cytidine) on the alpha-phosphate (the innermost phosphate) of an incoming Uridine triphosphate (UTP) molecule. numberanalytics.commacmillanusa.com This reaction is facilitated by the RNA polymerase active site, which correctly positions the reactants and contains essential cofactors, typically two magnesium ions (Mg²⁺), to stabilize the transition state. macmillanusa.comnih.gov The reaction results in the formation of the 3',5'-phosphodiester bond and the release of a pyrophosphate (PPi) molecule. numberanalytics.commacmillanusa.com The subsequent enzymatic hydrolysis of pyrophosphate into two inorganic phosphate (B84403) ions provides the thermodynamic driving force for the reaction, making the process of RNA synthesis effectively irreversible. macmillanusa.com The resulting phosphodiester backbone is negatively charged at physiological pH.

| Component | Role in Phosphodiester Bond Formation |

| RNA Polymerase | The enzyme that catalyzes the entire reaction, aligning the template and substrates. numberanalytics.com |

| DNA Template | Provides the sequence information to determine which nucleotide is added next. |

| Growing RNA Chain (ending in Cytidine) | The 3'-hydroxyl group of its terminal cytidine acts as the nucleophile. numberanalytics.commacmillanusa.com |

| Uridine Triphosphate (UTP) | The incoming substrate that provides the uridine nucleotide and the energy for the bond. nih.gov |

| Magnesium Ions (Mg²⁺) | Act as essential cofactors to stabilize negative charges and facilitate catalysis. microbenotes.commacmillanusa.com |

| Pyrophosphate (PPi) | The leaving group, whose subsequent hydrolysis drives the reaction forward. numberanalytics.commacmillanusa.com |

Chemical Synthesis Methodologies for Cytidylyl-(3',5')-uridine

The precise chemical synthesis of specific RNA sequences like Cytidylyl-(3',5')-uridine is crucial for research, diagnostics, and therapeutics. Several methods have been developed to achieve this, with the phosphoramidite (B1245037) method being the most prevalent.

Phosphoramidite-based Oligonucleotide Synthesis Applications

The solid-phase phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides. youtube.com This approach allows for the sequential, controlled addition of nucleotide building blocks to a growing chain anchored to a solid support. nih.govutupub.fi The building blocks are specially prepared nucleoside phosphoramidites, where reactive groups are temporarily blocked by protecting groups.

The synthesis of an RNA sequence containing Cytidylyl-(3',5')-uridine involves a four-step cycle for each nucleotide addition:

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside to free the 5'-hydroxyl group. nih.gov

Coupling: The activated cytidine phosphoramidite is coupled to the free 5'-hydroxyl group of the initial support-bound uridine. Subsequently, an activated uridine phosphoramidite is coupled to the cytidine. This step is catalyzed by a weak acid, such as tetrazole. nih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of incorrect sequences.

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester.

A critical aspect of RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent side reactions. Common protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). After the full sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final Cytidylyl-(3',5')-uridine dinucleotide or larger RNA fragment.

| Step | Description | Key Reagents |

| 1. Detritylation | Removal of the 5'-DMTr group from the support-bound nucleoside. nih.gov | Dichloroacetic or Trichloroacetic acid in Dichloromethane. nih.gov |

| 2. Coupling | Addition of the next phosphoramidite building block to the growing chain. nih.gov | Nucleoside Phosphoramidite, Tetrazole (or other activator). nih.gov |

| 3. Capping | Acetylation of unreacted 5'-hydroxyl groups. | Acetic Anhydride, N-Methylimidazole. |

| 4. Oxidation | Conversion of the phosphite triester to a stable phosphate triester. | Iodine in a water/pyridine solution. |

Triester Method Adaptations for Dinucleotide Synthesis

The phosphotriester method is an earlier approach to oligonucleotide synthesis. It involves the reaction between a nucleoside with a free 3'-hydroxyl group and another nucleoside with a derivatized 5'-phosphodiester group. To prevent side reactions, the phosphate is protected, forming a phosphotriester intermediate.

Research has demonstrated the adaptation of the triester method for the synthesis of oligoribonucleotides, including sequences containing uridine and cytidine derivatives. nih.govoup.com This methodology relies on a strategic selection of protecting groups for the sugar hydroxyls and the exocyclic amino groups of the nucleobases. nih.gov For instance, groups like 4-methoxy-5,6-dihydro-2H-pyran have been used for the 2'-OH and 5'-OH groups, while benzoyl groups have been employed to protect the amino groups of cytidine. nih.gov After the formation of the triester-protected dinucleotide, a series of deprotection steps yields the final product, which can be purified and characterized by methods such as UV spectroscopy and chromatography. nih.gov

Orthoester-mediated Synthesis Approaches

Orthoester-based methods have been instrumental in the synthesis of oligoribonucleotides, particularly for the strategic protection and manipulation of the 2'- and 3'-hydroxyl groups of ribonucleosides. An acid-catalyzed reaction between a ribonucleoside and an orthoester, such as trimethyl orthoacetate, can form a 2',3'-O-alkoxymethylidene derivative. scispace.com

This cyclic orthoester protects the cis-diol of the ribose. It can then be selectively hydrolyzed under controlled acidic conditions to yield a mixture of 2'-O-acyl and 3'-O-acyl ribonucleosides. These monoacylated derivatives are valuable intermediates, as they leave one hydroxyl group free for subsequent phosphorylation and coupling reactions, thereby enabling the formation of the required 3',5'-phosphodiester linkage. This approach was foundational in developing synthetic routes to oligoribonucleotides. nih.gov

Compound Names

| Full Chemical Name | Abbreviation |

| Cytidylyl-(3',5')-uridine | CpU |

| Cytidine | C |

| Uridine | U |

| Ribonucleic Acid | RNA |

| Deoxyribonucleic Acid | DNA |

| Messenger Ribonucleic Acid | mRNA |

| Transfer Ribonucleic Acid | tRNA |

| Ribosomal Ribonucleic Acid | rRNA |

| Uridine triphosphate | UTP |

| Pyrophosphate | PPi |

| Dimethoxytrityl | DMTr |

| tert-butyldimethylsilyl | TBDMS |

| 2-O-triisopropylsilyloxymethyl | TOM |

| 4-methoxy-5,6-dihydro-2H-pyran | |

| Benzoyl | Bz |

| Trimethyl orthoacetate |

Synthesis of Modified Cytidylyl-(3'.5')-uridine Derivatives

The synthesis of modified CpU derivatives is a cornerstone of medicinal chemistry and molecular biology, enabling the development of therapeutic agents and research tools. Modifications are designed to enhance stability, alter binding affinity, or introduce reactive functional groups.

Thiol-Containing Derivatives for Ribosomal Studies

One area of investigation involves introducing thiol groups to probe ribosomal function. For instance, a thiol-containing dinucleoside derivative, cytidylyl-(3'→5')-3'-N-mercaptoacetylpuromycin aminonucleoside, was synthesized to study peptidyl transferase activity on ribosomes. journals.co.za The synthesis was achieved using the tri-isopropylbenzenesulfonyl chloride (TPsCl) condensation method, a technique extensively used in oligonucleotide synthesis. journals.co.za This approach involved the coupling of a protected cytidine phosphomonoester with a modified puromycin (B1679871) aminonucleoside.

The process required careful use of protecting groups to ensure the specific formation of the desired 3'→5' phosphodiester linkage. The N-acetyl and O-acetyl groups served as temporary protectors for the amino and hydroxyl functions, respectively. These were later removed under specific deacetylation conditions to yield the final, functional molecule. journals.co.za The enhanced ribosomal binding and activity of this derivative, compared to its unmodified precursor, are attributed to the cytidine portion, which is thought to anchor the molecule to a specific site on the ribosome. journals.co.za

Table 1: Key Steps in the Synthesis of a Thiol-Containing CpU Derivative

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| Protection | Acetylation of cytidine and the puromycin aminonucleoside derivative. | Acetic anhydride | journals.co.za |

| Phosphorylation | Creation of the 5'-phosphate on the protected cytidine moiety. | Phosphorylating agent | journals.co.za |

| Condensation | Coupling of the protected cytidine-5'-phosphate with the modified puromycin aminonucleoside. | Tri-isopropylbenzenesulfonyl chloride (TPsCl) | journals.co.za |

| Deprotection | Removal of acetyl protecting groups to yield the final product. | Aqueous ammonia:methanol | journals.co.za |

Pyrrolyl-Modified Derivatives for pH-Independent Triplex Formation

To overcome the pH dependency of DNA triplex formation involving C-G•C+ triplets, researchers have designed and synthesized modified nucleosides. One such modification involves replacing the hydrogen at the 5-position of cytosine with a pyrrolyl group. The synthesis of oligonucleotides containing 5-pyrrolyl-2'-O-methylcytosine was accomplished using the phosphoramidite method, a standard in solid-phase DNA/RNA synthesis.

A significant challenge in this synthesis was the acid-lability of the pyrrolyl group, which could be degraded during the standard removal of the dimethoxytrityl (DMTr) protecting group. To circumvent this, triethylsilane (Et3SiH) was added as a scavenger to trap the dimethoxytrityl cation, thus preventing side reactions with the sensitive pyrrolyl moiety. This strategy enabled the successful incorporation of the modified base into a triplex-forming oligonucleotide (TFO).

Sugar-Modified Derivatives: The Case of allo-Uridine

Modifications are not limited to the nucleobase; the sugar moiety can also be altered to create novel dinucleotides. An example is the enzymatic synthesis of cytidylyl-(3'→6')-allo-uridine, a derivative containing the epimeric sugar allo-uridine. oup.com This non-standard dinucleoside phosphate was synthesized using pancreatic ribonuclease. The enzyme, which typically forms a 3'→5' linkage, was utilized to catalyze the reaction between 2',3'-cyclic cytidylic acid and allo-uridine. oup.com

The formation of the 3'→6' linkage in this case is a notable deviation from the enzyme's usual regioselectivity, highlighting how unconventional substrates can lead to novel molecular structures. The resulting dinucleoside phosphate exhibited distinct properties; for example, it was resistant to cleavage by snake-venom phosphodiesterase, an enzyme that hydrolyzes 3'→5' linkages. oup.com

Table 2: Comparison of CpU and a Modified Derivative

| Feature | This compound (CpU) | Cytidylyl-(3'→6')-allo-uridine | Reference |

|---|---|---|---|

| Linkage | 3'→5' phosphodiester | 3'→6' phosphodiester | oup.com |

| Uridine Moiety | Uridine | allo-Uridine | oup.com |

| Synthesis | Standard enzymatic (e.g., RNA polymerase) or chemical synthesis | Pancreatic ribonuclease-catalyzed | oup.com |

| Enzymatic Stability | Cleaved by snake-venom phosphodiesterase | Resistant to snake-venom phosphodiesterase | oup.com |

Triester Method for Oligonucleotide Synthesis

The chemical synthesis of short, modified oligonucleotides can also be performed using the phosphotriester method. This approach was adapted for the synthesis of the trinucleotide uridylyl(3'-5')5-methylcytidylyl(3'-5')guanosine. oup.com This method involves protecting the phosphate groups as triester derivatives, which are more soluble in organic solvents and easier to handle during purification steps than the corresponding diesters.

The synthesis required a carefully orchestrated selection of protecting groups for the hydroxyl and amino functions of the constituent nucleosides. oup.com For example, the 2'-OH and 5'-OH groups of uridine were protected with the 4-methoxy-5,6-dihydro-2H-pyran group, while the amino groups of 5-methylcytidine (B43896) and guanosine (B1672433) were protected with benzoyl groups. oup.com The final product was characterized through enzymatic digestion and alkaline hydrolysis to confirm its structure.

Cellular Metabolism and Degradation Pathways of Cytidylyl 3 .5 Uridine

Enzymatic Hydrolysis and Cleavage of the 3'->5' Phosphodiester Linkage

The primary step in the degradation of Cytidylyl-(3'.5')-uridine involves the enzymatic cleavage of the phosphodiester bond linking the cytidine (B196190) and uridine (B1682114) nucleosides. This hydrolysis is carried out by ribonucleases and phosphodiesterases.

Ribonuclease-mediated Degradation Specificity (e.g., Bovine Pancreatic Ribonuclease A)

Bovine pancreatic ribonuclease (RNase A) is an endoribonuclease that demonstrates specificity for cleaving the phosphodiester bond at the 3'-position of pyrimidine (B1678525) nucleosides in RNA. worthington-biochem.com The degradation of CpU by RNase A occurs in a two-step process. worthington-biochem.com Initially, the enzyme cleaves the 3',5'-phosphodiester bond of the dinucleotide, which results in the formation of a 2',3'-cyclic phosphodiester intermediate. worthington-biochem.com In the subsequent step, this cyclic intermediate is hydrolyzed to yield a 3'-monophosphate group. worthington-biochem.com

RNase A displays a preference for pyrimidine bases, and studies have shown that it cleaves the bond at cytidine residues at approximately twice the rate as at uridine residues. worthington-biochem.com This enzymatic action on CpU results in the release of 3'-cytidine monophosphate (3'-CMP) and adenosine (B11128). core.ac.uk The specificity of RNase A for pyrimidines is largely determined by interactions within its active site. For instance, the amino acid residue Threonine 45 plays a crucial role by forming hydrogen bonds with pyrimidine bases, which sterically hinders purine (B94841) bases from binding. worthington-biochem.com

| Enzyme | Substrate | Action | Products |

| Bovine Pancreatic Ribonuclease A | This compound (CpU) | Cleavage of the 3',5'-phosphodiester bond | 3'-Cytidine monophosphate (3'-CMP) and Uridine |

Integration and Fate within Pyrimidine Nucleotide Salvage Pathways

Following the initial cleavage of this compound, the resulting nucleosides, cytidine and uridine, are channeled into pyrimidine nucleotide salvage pathways. wikipedia.org These pathways are essential for recycling bases and nucleosides that are formed during the degradation of DNA and RNA, which is particularly important in tissues that cannot perform de novo synthesis. wikipedia.org

The salvaged products can be converted back into nucleotides. wikipedia.org For instance, uridine can be acted upon by uridine phosphorylase to form uracil (B121893), or it can be phosphorylated by uridine-cytidine kinase to produce uridine monophosphate (UMP). wikipedia.org Similarly, cytidine can be converted to uridine through deamination by cytidine deaminase, or it can be directly phosphorylated by uridine-cytidine kinase to form cytidine monophosphate (CMP). wikipedia.org These monophosphates can then be further phosphorylated to their di- and triphosphate forms, making them available for nucleic acid synthesis and other metabolic processes. wikipedia.org In some organisms, such as Bacillus subtilis, cytidine is either deaminated or phosphorylated by specific kinases. The ability of cancer cells to utilize these salvage pathways can make them less susceptible to drugs that target de novo pyrimidine synthesis.

| Enzyme | Substrate | Product | Pathway |

| Uridine-Cytidine Kinase | Uridine | Uridine Monophosphate (UMP) | Pyrimidine Salvage |

| Uridine-Cytidine Kinase | Cytidine | Cytidine Monophosphate (CMP) | Pyrimidine Salvage |

| Cytidine Deaminase | Cytidine | Uridine | Pyrimidine Salvage |

| Uridine Phosphorylase | Uridine | Uracil | Pyrimidine Salvage |

Biochemical Roles and Functional Implications of Cytidylyl 3 .5 Uridine

Contribution to Ribonucleic Acid (RNA) Structure and Conformational Stability

The sequence of an RNA molecule dictates its three-dimensional structure, which in turn determines its biological function. The CpU dinucleotide, as a specific sequential unit, contributes to the local and global architecture of RNA.

The conformational preferences of dinucleotide steps, including CpU, are crucial determinants of RNA helical structure. The stacking interactions between adjacent bases and the conformation of the sugar-phosphate backbone define the local geometry of the RNA helix. While extensive data exists for many dinucleotide steps, specific and detailed experimental parameters for the CpU step are less common in generalized datasets. However, general principles of RNA structure allow for an understanding of its likely influence.

The CpU sequence can be a site for both intramolecular and intermolecular interactions that are critical for the formation of complex RNA tertiary structures. These interactions can include non-canonical base pairing and contacts with other parts of the RNA molecule or with other RNA molecules. The presence of a CpU dinucleotide can influence the formation of specific RNA motifs. For example, dinucleotide platforms, which are widespread recurrent RNA modular sub-motifs formed by the side-by-side pairing of bases from two consecutive nucleotides, have specific sequence preferences. nih.gov While the GpU step is particularly common in forming such platforms, the potential for CpU to participate in similar or other types of tertiary interactions exists.

Involvement in Specific RNA Processing and Maturation Events

RNA processing is a series of events that an RNA transcript undergoes to become a mature, functional molecule. While direct evidence for a specific role of the CpU dinucleotide as a universal recognition signal is not extensively documented, its presence within key consensus sequences implies a role in these processes.

One of the most critical RNA processing events is pre-mRNA splicing, which involves the removal of introns and the joining of exons. This process is carried out by the spliceosome, a large ribonucleoprotein complex. The recognition of splice sites is crucial for accurate splicing. While the 5' splice site is often marked by a GpU dinucleotide, the broader sequence context, which can include CpU dinucleotides, is also important for splice site selection and the efficiency of the splicing reaction. nih.gov The polypyrimidine tract, located near the 3' splice site, is rich in uridines and is crucial for the binding of splicing factors like U2AF65. The flexibility of the RNA backbone in this region is critical for protein recognition, and the conversion of uridine (B1682114) to pseudouridine, which alters backbone conformation, can inhibit splicing. nih.gov This highlights the importance of the specific chemical nature of pyrimidines, including those in CpU sequences, within these regulatory regions.

Furthermore, the process of 3' end uridylation, the addition of uridine residues to the 3' end of an RNA molecule, is an important post-transcriptional modification that can influence RNA stability and function. frontiersin.org While this process is primarily characterized by the addition of uridines, the enzymatic machinery responsible for this may have broader sequence context preferences that could involve adjacent cytidines, thus implicating CpU sequences at the termini of RNA molecules. The recognition of RNA substrates by 3'-to-5' exonucleases, which are involved in RNA decay and processing, is also sequence and structure dependent, suggesting that specific dinucleotide sequences like CpU could influence the rate of RNA turnover. nih.gov

Potential Role as a Signaling Intermediate or Modulator (e.g., in relation to cyclic pyrimidine (B1678525) nucleotides)

In cellular signaling, cyclic dinucleotides like cyclic di-GMP and cyclic di-AMP have emerged as important second messengers in bacteria. nih.gov These molecules are synthesized from two nucleoside triphosphates and are degraded by specific phosphodiesterases. One mode of degradation for cyclic dinucleotides involves the hydrolysis of one of the phosphodiester bonds to yield a linear dinucleotide. nih.govnih.gov For example, c-di-GMP is hydrolyzed to the linear dinucleotide 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG). nih.gov

While the existence and roles of cyclic pyrimidine nucleotides, such as cytidine (B196190) 3',5'-cyclic monophosphate (cCMP) and uridine 3',5'-cyclic monophosphate (cUMP), have been more controversial, recent evidence supports their role as bona fide second messengers. journals.co.za By analogy to the well-studied purine (B94841) cyclic dinucleotides, it is conceivable that cyclic pyrimidine dinucleotides could also exist and be hydrolyzed to their linear forms. If a cyclic cytidylyl-uridylyl monophosphate were to be identified as a signaling molecule, its degradation product would be a linear cytidylyl-uridine monophosphate.

Although direct evidence for Cytidylyl-(3'.5')-uridine acting as a primary signaling molecule is currently lacking, its generation from the breakdown of a yet-to-be-discovered cyclic pyrimidine dinucleotide represents a plausible, though speculative, mechanism by which it could function as a signaling intermediate. In this context, the linear dinucleotide could act as an allosteric modulator of protein function, similar to how other small molecules regulate cellular processes. nih.govmdpi.com Allosteric modulators bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. nih.govmdpi.com

Participation in Ribosomal Function and Translation Processes

The ribosome is a complex molecular machine responsible for protein synthesis, a process known as translation. The sequence of the messenger RNA (mRNA) is read by the ribosome, and transfer RNAs (tRNAs) deliver the corresponding amino acids. The presence of specific dinucleotide sequences within the mRNA can influence the efficiency and fidelity of translation.

The context of a codon, meaning the identity of the neighboring nucleotides, can affect the speed and accuracy of translation. nih.govplos.org Therefore, the presence of a CpU dinucleotide as part of a codon or in its immediate vicinity could modulate the rate of ribosome translocation and the efficiency of protein synthesis. prelekara.sk

More direct evidence for the involvement of cytidine-containing dinucleotides in ribosomal function comes from studies using synthetic analogues. A study on a synthetic derivative of the antibiotic puromycin (B1679871), which targets the ribosome, revealed that a cytidylyl-(3'->5')-3'-N-mercaptoacetylpuromycin aminonucleoside was a potent acceptor of N-acetyl-L-phenylalanine from tRNA on E. coli ribosomes. journals.co.za The cytidine portion of this dinucleoside derivative is thought to enhance binding to the ribosomal A site, suggesting that the ribosome has a site that can accommodate this dinucleotide structure. journals.co.za This is further supported by the observation that the inhibitory constant (KI) for cytidylyl-(3'->5')-3'-N-glycylpuromycin aminonucleoside is significantly lower than that of its mononucleoside counterpart, indicating a stronger interaction with the ribosome. journals.co.za It has been proposed that electrostatic interactions may occur between the 3'-5' phosphodiester bond of the dinucleotide and positively charged amino acid residues, such as lysine (B10760008) or arginine, of ribosomal proteins. journals.co.za

Furthermore, the "U-turn" is a structural motif found in RNA, notably in the anticodon loop of tRNA, where a uridine is involved in a sharp turn of the polynucleotide backbone. The conformation of this uridine is critical for ribosomal binding. While this specifically involves a single uridine, the broader principle that specific nucleotide conformations are recognized by the ribosome is well-established. The conformational properties of a CpU dinucleotide within an mRNA could similarly influence its interaction with the ribosome during translation.

Enzymatic Interactions and Molecular Recognition of Cytidylyl 3 .5 Uridine

Specificity of Ribonucleases Towards Cytidylyl-(3',5')-uridine

Ribonucleases (RNases) are a class of enzymes that catalyze the degradation of RNA into smaller components. The specificity of these enzymes for their substrates is a key aspect of their function.

The binding and cleavage of Cytidylyl-(3',5')-uridine (CpU) by ribonucleases are dictated by specific interactions within the enzyme's active site. Bovine pancreatic ribonuclease A (RNase A), a well-studied pyrimidine-specific RNase, demonstrates a high preference for cleaving the phosphodiester bond on the 3'-side of a pyrimidine (B1678525) nucleotide. nih.gov In the context of CpU, the cytidine (B196190) moiety is recognized and bound at the primary pyrimidine-binding site (B1 subsite).

Structural and kinetic studies have revealed the importance of specific amino acid residues in this recognition. For instance, in RNase A, the active site histidine residues, His12 and His119, are crucial for catalysis and are located near the scissile phosphoryl group of the RNA substrate. wisc.edu The stability of the complex between RNase A and cytidine 3'-phosphate is sensitive to the ionization state of these histidines. wisc.edu Furthermore, threonine-45 in the B1 subsite of RNase A is known to form hydrogen bonds with the pyrimidine base, contributing to substrate specificity. nih.gov The uridine (B1682114) moiety of CpU, being at the 5'-side of the cleavage site, interacts with other subsites of the enzyme, though these interactions are generally less specific than those at the B1 site.

In a different ribonuclease, RNase PL3, which shows a strong preference for uridine, the pyrimidine specificity is also thought to involve hydrogen bonding between the base and a threonine residue in the B1 subsite. However, studies on mutant enzymes suggest that the role of this threonine in substrate recognition can differ among RNase subfamilies.

The interaction of adenylyl-3',5'-cytidine (ApC) with RNase A shows that the cytidine moiety binds to the B1 and R1 sites, while the adenosine (B11128) part extends into the solvent. This suggests that for substrates like CpU, the cytidine portion is the primary determinant for binding in the active site of pyrimidine-specific RNases.

The efficiency with which a ribonuclease cleaves Cytidylyl-(3',5')-uridine is determined by both the binding affinity (Km) and the catalytic rate (kcat). For pyrimidine-specific RNases like RNase A, the enzyme is designed to hydrolyze phosphodiester bonds adjacent to a pyrimidine nucleoside. core.ac.uk The dinucleotide CpU is cleaved to yield 3'-CMP and uridine. core.ac.uk

Studies on RNase PL3, a uridine-preferring enzyme, showed that the difference in cleavage rate between its preferred substrate (UpA) and CpA was due to a 375-fold larger kcat for UpA, while the Km values were similar. This indicates that the catalytic step is the primary determinant of specificity in this case. Site-directed mutagenesis of RNase PL3 identified Phe-42 as a key residue affecting the cytidine/uridine specificity ratio. Altering this residue led to a significant increase in kcat for CpA, suggesting that suboptimal binding of cytidine at the active site, influenced by Phe-42, limits the cleavage efficiency.

The specificity of ribonucleases is not absolute and can be altered through protein engineering. For example, attempts to change the guanine (B1146940) specificity of RNase T1 have been made. While rational and random mutagenesis has often failed to alter this specificity, a variant of RNase T1 was created that showed a stronger preference for adenosine residues. This highlights that the determinants of substrate specificity are complex and involve a network of interactions within the enzyme's active site.

Table 1: Kinetic Parameters of Ribonuclease Activity on Dinucleoside Phosphates

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Bovine Pancreatic Ribonuclease | CpA | 0.27 | - | - | core.ac.uk |

| Bovine Pancreatic Ribonuclease | UpA | 0.27 | - | - | core.ac.uk |

| RNase PL3 | CpA | - | - | - | |

| RNase PL3 | UpA | - | 375-fold higher than CpA | - | |

| RNase T1 variant RV | ApC | - | - | 7250-fold increase vs WT | |

| RNase T1 variant RV | GpC | - | - | - | |

| (Note: "-" indicates data not provided in the source material.) |

Interactions with Nucleoside Phosphorylases and Related Enzymes

While the primary interaction of Cytidylyl-(3',5')-uridine is with ribonucleases, its constituent nucleosides, cytidine and uridine, are substrates for other enzymes like nucleoside phosphorylases and kinases. Uridine-cytidine kinases (UCK) are crucial for the phosphorylation of uridine and cytidine. Two human UCKs, UCK1 and UCK2, have been identified and shown to catalyze the phosphorylation of these nucleosides, but not deoxyribonucleosides or purine (B94841) ribonucleosides. These kinases can also phosphorylate several analogs of cytidine and uridine.

Uridine kinase is a key enzyme in the salvage pathway for uridine and cytidine in mammalian cells. nih.gov The activity of this enzyme is subject to allosteric regulation. For instance, mouse uridine kinase is an active tetramer that dissociates into inactive monomers in the presence of the inhibitor CTP. nih.gov A single amino acid change near the uridine-binding site can dramatically increase the Km for uridine and decrease the kcat by over 99%. nih.gov

Binding to RNA-Modifying Enzymes and Their Conformational Consequences

RNA-modifying enzymes introduce a vast array of post-transcriptional modifications into RNA molecules. nih.gov These modifications can influence RNA structure, stability, and function. The binding of a specific RNA sequence, such as one containing a CpU dinucleotide, to a modifying enzyme is the first step in this process.

The interaction of a non-hydrolysable analog of a dinucleoside phosphate (B84403), 2'-deoxy-2'-fluoroguanylyl-(3'-5')uridine (B12707490) (GfpU), with RNase T1 caused a significant conformational change in the enzyme, specifically shifting the resonance of the His-40 proton. nih.gov This indicates that the binding of a substrate analog can induce conformational changes in the enzyme's active site. Such changes are likely integral to the catalytic mechanism of RNA-modifying enzymes as they position the substrate for the chemical reaction.

Allosteric or Regulatory Effects on Enzyme Activity

The components of Cytidylyl-(3',5')-uridine can have regulatory effects on enzyme activity. As mentioned previously, CTP, a downstream product of cytidine metabolism, acts as a feedback inhibitor of uridine kinase. nih.govnih.gov It causes the active tetrameric enzyme to dissociate into inactive monomers. nih.govnih.gov This allosteric regulation is crucial for controlling the cellular pools of pyrimidine nucleotides. The substrate ATP, on the other hand, can reverse this CTP-induced dissociation. nih.gov

Interestingly, the specificity of this regulatory site appears to be stringent. While CTP is an effective inhibitor, dCTP does not cause dissociation and can act as a phosphate donor, highlighting the specific recognition required for the allosteric effect. nih.gov A model has been proposed where CTP binds backward at the catalytic site, acting as a bisubstrate analog, to cause this inhibition. nih.gov These findings suggest the existence of a distinct regulatory site on uridine kinase that controls its quaternary structure and, consequently, its activity. nih.gov

Structural and Conformational Analysis of Cytidylyl 3 .5 Uridine

X-ray Crystallography Studies of Cytidylyl-(3',5')-uridine and its Complexes

X-ray crystallography provides precise atomic-level details of molecules in their crystalline form. wikipedia.orglibretexts.org This technique has been instrumental in determining the structures of nucleic acids and their components, revealing key features like bond lengths, bond angles, and the spatial arrangement of atoms. wikipedia.orgnih.gov While a dedicated crystal structure of an isolated CpU dinucleotide is not prominently featured in foundational studies, extensive crystallographic work on closely related dinucleotides and their complexes provides a robust framework for understanding its likely solid-state conformations.

In the solid state, dinucleotides like CpU can adopt various conformations, often forming self-paired mini-helices. tandfonline.comnih.gov For instance, the crystal structure of deoxycytidylyl-(3'-5')-deoxyguanosine (B10777396) (d(CpG)) revealed the formation of a parallel, self-base-paired mini-double helix. tandfonline.comnih.gov Similarly, the 2',5' linked analogue, Cytidylyl-2',5'-Adenosine (C2'p5'A), crystallizes as a right-handed, parallel-stranded double helix. nih.gov These structures are stabilized by hydrogen bonds between the bases; cytosine pairs can form three hydrogen bonds, while adenine (B156593) or guanine (B1146940) pairs form two. tandfonline.comnih.gov

Table 1: Typical Conformational Parameters of Dinucleotides in Crystalline States (based on related structures)

| Parameter | Observed Conformation/Value | Significance |

|---|---|---|

| Helical Structure | Often forms self-paired mini-helices (e.g., parallel duplexes). tandfonline.comnih.gov | Demonstrates the inherent ability of dinucleotides to form base-paired structures. |

| Base Pairing | Cytosines can form three hydrogen bonds; purines typically form two. tandfonline.com | Stabilizes the helical structure. |

| Sugar Pucker | Mixed puckering (e.g., C3'-endo and C2'-endo) is common. nih.gov | Determines the overall helical geometry (A-form vs. B-form character). glenresearch.com |

| Glycosyl Bond | Predominantly anti conformation. nih.gov | Orients the base away from the sugar ring, facilitating base pairing. |

The study of how planar molecules, known as intercalators, bind to nucleic acids provides profound insights into the flexibility of the phosphodiester backbone and the stability of the helix. Proflavine (B1679165) is a classic example of such a ligand. nih.govrsc.org When an intercalator inserts itself between adjacent base pairs, it forces the helix to unwind and stretch. dntb.gov.uanih.gov

Crystal structures of proflavine complexed with dinucleotides, such as the C3'p5'A-proflavine complex (a close analog of CpU), show significant conformational changes. nih.gov The intercalation process widens the grooves of the helix compared to standard A- or B-form DNA. nih.gov Solid-state NMR studies on proflavine-DNA complexes confirm that the drug is stacked with its aromatic ring plane perpendicular to the fiber axis and is largely immobile. dntb.gov.uanih.gov These studies also reveal profound changes in the orientation of the phosphodiester groups to accommodate the intercalator. dntb.gov.ua Molecular dynamics simulations suggest that intercalation is a multi-step process, often initiated by the formation of a "pre-intercalative" state where the drug binds to the outside of the helix before insertion. rsc.orgrsc.org

Table 2: Structural Changes in Dinucleotides Upon Proflavine Intercalation

| Structural Feature | Change Upon Intercalation | Reference |

|---|---|---|

| Helical Twist | Unwinding of the helix to create space for the ligand. | dntb.gov.ua |

| Groove Dimensions | Widening of the helical grooves. | nih.gov |

| Phosphodiester Backbone | Significant reorientation of the phosphate (B84403) groups. | dntb.gov.ua |

| Base Pair Separation | Increase in the distance between base pairs at the intercalation site. | nih.gov |

Solution-State Conformational Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy)

In an aqueous solution, a molecule like CpU is not confined by a crystal lattice and exhibits much greater conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nih.govacs.org It provides information on the average conformations and the rates of interconversion between different states.

The ribose ring is not planar but exists in a puckered conformation to relieve steric strain. wikipedia.org The two most common conformations are C2'-endo (where the C2' atom is displaced towards the same side of the furanose ring as the C5' atom) and C3'-endo (where the C3' atom is so displaced). glenresearch.com These two states are in a dynamic equilibrium. In RNA, the C3'-endo conformation is generally preferred, leading to the characteristic A-form helix. glenresearch.com

NMR studies on the closely related dinucleotide Cytidylyl-(3',5')-cytidine (CpC) in aqueous solution show that the ribose rings are predominantly in the C3'-endo conformation. nih.gov The determination of sugar pucker via NMR relies on measuring the coupling constants between protons on the ribose ring and analyzing the chemical shifts of the ribose carbons, particularly C1' and C4'. nih.govresearchgate.net The transition between C2'-endo and C3'-endo, known as repuckering, can occur on timescales from microseconds to milliseconds. nih.govresearchgate.net Force spectroscopy experiments on single-stranded DNA suggest that an external force can induce a transition from the C3'-endo to the C2'-endo conformation. nih.gov

Table 3: NMR Signatures for Ribose Sugar Pucker Determination

| Pucker Conformation | Typical NMR Observation | Significance |

|---|---|---|

| C3'-endo (North) | Small J(H1'-H2') coupling constant; characteristic 13C chemical shifts. glenresearch.com | Associated with A-form helices, typical for RNA. glenresearch.comx3dna.org |

| C2'-endo (South) | Large J(H1'-H2') coupling constant; different 13C chemical shifts from C3'-endo. glenresearch.com | Associated with B-form helices, typical for DNA. glenresearch.comx3dna.org |

The conformation of the phosphodiester backbone is defined by a set of six torsion angles (α, β, γ, δ, ε, ζ). nih.gov The flexibility of this backbone allows the nucleic acid to adopt a wide range of structures. NMR spectroscopy can provide constraints on these angles, helping to define the conformational ensemble of the molecule in solution. nih.govnih.gov

For the related dinucleotide CpC, NMR studies have determined the preferred conformations around several of these bonds. nih.gov The conformation about the C4'-C5' bond (γ) is predominantly gauche-gauche (gg), and the conformation about the C5'-O5' bond (β) is gauche'-gauche' (g'g'). nih.gov The backbone exists as a mixture of stacked and unstacked species, with stacking estimated to be around 35% at 20°C. nih.gov The complete set of dihedral angles defines a "suite," and extensive analysis of RNA structures has led to a classification of preferred backbone conformers. nih.gov These analyses show that the dihedral angles are highly correlated and adopt discrete, clustered values rather than a random distribution. nih.gov

Table 4: Backbone Torsion Angle Preferences for Cytidylyl-(3',5')-cytidine (CpC) in Solution

| Torsion Angle (Bond) | Preferred Conformation | Reference |

|---|---|---|

| β (C5'-O5') | g'g' | nih.gov |

| γ (C4'-C5') | gg | nih.gov |

| P-O Bonds | Equilibrium between stacked (g+g+ and g-g-) and unstacked species | nih.gov |

Influence of Solvent Environment and Ionic Strength on Conformational States

The conformational landscape of a charged molecule like CpU is highly sensitive to its environment, particularly the polarity of the solvent and the concentration of ions. nih.govfrontiersin.org The negatively charged phosphate group is a key site of interaction.

Molecular dynamics simulations show that solvent polarity significantly affects DNA conformation. aps.org In solvents with low polarity, cations may bind directly to the phosphate oxygen atoms, shielding the electrostatic repulsion and favoring a more compact structure. aps.org In a highly polar solvent like water, the phosphate groups are well-hydrated, and the electrostatic repulsion between them leads to a more extended conformation. aps.org The solvent can influence the conformational preferences of a molecule by stabilizing certain conformers through specific interactions like hydrogen bonds. nih.gov

Ionic strength also plays a critical role. Increasing the concentration of salt in the solution provides a higher density of counterions (like Na⁺ or K⁺) that can screen the negative charges of the phosphate backbone. nih.govnih.gov This charge shielding reduces the electrostatic repulsion between adjacent phosphate groups, which can stabilize more compact or folded structures and influence the binding affinity of ligands. cgohlke.comacs.org For example, high ionic strength can create a significant energy barrier that stabilizes loop conformations in enzymes. nih.gov Therefore, for CpU, an increase in ionic strength would be expected to favor a more stacked conformation, while changes in solvent composition could shift the equilibrium between different sugar puckers and backbone rotamers.

Advanced Methodologies for Detection and Characterization of Cytidylyl 3 .5 Uridine in Biological Systems

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS) for Quantification and Identification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the sensitive and specific quantification and identification of Cytidylyl-(3',5')-uridine. nih.gov This powerful combination leverages the separation capabilities of HPLC with the mass-resolving power of MS to distinguish CpU from other structurally similar molecules within a complex biological sample.

Reverse-phase HPLC is a commonly employed method for the separation of nucleotides and nucleosides. researchgate.net More recently, Hydrophilic Interaction Liquid Chromatography (HILIC) has gained prominence for the analysis of these polar compounds, offering excellent separation of a wide range of nucleobases, nucleosides, and nucleotides. researchgate.net In a typical workflow, a biological sample, such as cell lysate or hydrolyzed RNA, is injected into the HPLC system. The components of the mixture are separated based on their physicochemical properties as they interact with the stationary phase of the chromatography column.

As the separated components elute from the column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used in this context, as it allows for the ionization of thermally labile molecules like dinucleotides without significant fragmentation. mdpi.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a highly specific means of identification. For Cytidylyl-(3',5')-uridine, the expected m/z value can be precisely calculated, allowing for its unambiguous detection.

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. In this technique, the parent ion corresponding to CpU is selected and subjected to fragmentation, generating a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. researchgate.net Quantification is typically achieved by comparing the signal intensity of the target analyte to that of a known concentration of an internal standard, often a stable isotope-labeled version of the analyte. nih.gov This approach provides high accuracy and precision, with validated methods demonstrating linear analytical ranges suitable for quantifying endogenous levels of related compounds in biological matrices like human plasma. nih.gov

Below is an interactive data table summarizing typical parameters for HPLC-MS analysis of nucleosides and nucleotides.

Spectroscopic Techniques for Structural Elucidation (e.g., UV, Infrared, Circular Dichroism)

Ultraviolet (UV) Spectroscopy: Uridine (B1682114), a component of CpU, exhibits a characteristic UV absorption maximum at approximately 262 nm. nih.gov This property is due to the π-electron system of the uracil (B121893) base. The UV spectrum of CpU is influenced by the base-stacking interactions between the cytosine and uracil rings. The hypochromism, a decrease in the molar absorptivity of the dinucleotide compared to the sum of its constituent mononucleotides, can be used to assess the degree of base-base interaction. nih.gov

Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. nih.gov The IR spectrum of CpU displays characteristic absorption bands corresponding to the vibrations of the sugar-phosphate backbone, the glycosidic bond, and the functional groups of the cytosine and uracil bases. researchgate.net The region between 1600 and 1800 cm⁻¹ is particularly informative, containing signals from carbonyl stretching and in-plane ring vibrations of the bases. nih.gov Changes in the IR spectrum can indicate alterations in hydrogen bonding and conformation. cdnsciencepub.commdpi.com

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is highly sensitive to the chiral environment of a molecule and is particularly useful for studying the conformation of dinucleotides. The CD spectrum of CpU is dependent on the stacking arrangement of the bases. The temperature dependence of the CD spectra can provide insights into the conformational dynamics and the stability of the stacked structure. nih.gov

Below is an interactive data table summarizing the application of these spectroscopic techniques to the study of dinucleotides.

Enzymatic Digestion Profiles for Sequence and Linkage Confirmation

Enzymatic digestion provides a powerful method for confirming the sequence and, crucially, the 3',5'-phosphodiester linkage of Cytidylyl-(3',5')-uridine. This approach utilizes enzymes with specificities for cleaving nucleic acids.

Nuclease P1, an enzyme from Penicillium citrinum, is particularly useful in this context. uniprot.org It is a single-strand specific nuclease that hydrolyzes phosphodiester bonds in RNA and single-stranded DNA to yield 5'-mononucleotides. neb.comusbio.net By treating an RNA fragment containing a CpU sequence with nuclease P1, the products will be cytidine-5'-monophosphate (5'-CMP) and uridine-5'-monophosphate (5'-UMP). The identification of these specific 5'-mononucleotides confirms the original sequence.

The specificity of nuclease P1 for the 3',5'-phosphodiester bond is key. While it efficiently hydrolyzes this linkage, it has significantly lower activity towards other linkages, such as 2',5'-phosphodiester bonds. This differential activity allows for the confirmation of the correct linkage within the dinucleotide. usbio.net Partial digestion with nuclease P1 can generate a ladder of fragments that, when analyzed, can reveal the sequence of the RNA. nih.gov The combination of complete and partial enzymatic digestion, followed by analysis of the resulting fragments by HPLC or mass spectrometry, provides a robust method for sequence and linkage confirmation. acs.org

Application of Isotopic Labeling Strategies for Metabolic Tracing and Mechanistic Studies

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of molecules and to investigate the mechanisms of biochemical reactions. nih.gov In the context of Cytidylyl-(3',5')-uridine, stable isotopes such as ¹³C and ¹⁵N can be incorporated into the precursor molecules (cytidine and uridine) to study the synthesis, turnover, and modification of RNA. alexotech.com

By feeding cells with media containing ¹³C-labeled glucose or ¹⁵N-labeled precursors, the heavy isotopes become incorporated into the newly synthesized nucleotides, including those that form CpU. researchgate.netresearchgate.net These labeled dinucleotides can then be detected and quantified using mass spectrometry. nih.govacs.org This approach allows researchers to distinguish between pre-existing and newly synthesized RNA populations and to measure the rates of RNA synthesis and degradation. nih.gov

Isotopic labeling is also instrumental in mechanistic studies. For example, by specifically labeling certain atoms within the cytidine (B196190) or uridine moieties, it is possible to follow their transformations during enzymatic reactions. This can provide detailed information about the catalytic mechanisms of RNA-modifying enzymes. The use of stable isotope-labeled internal standards is also a critical component of accurate quantification in mass spectrometry-based analyses. nih.gov Furthermore, ¹³C labeling can be used in conjunction with infrared spectroscopy to probe site-specific structural fluctuations and hydrogen bonding conditions within oligonucleotides. nih.gov

Below is an interactive data table summarizing common isotopic labeling strategies and their applications.

Computational and Theoretical Investigations of Cytidylyl 3 .5 Uridine

Molecular Dynamics Simulations for Conformational Dynamics and Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique is highly relevant for characterizing biomolecular systems, allowing for the detailed study of protein structure and dynamics, lipid-protein interactions, and nucleic acid conformations. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles vary with time, offering a view of the molecule's conformational dynamics and flexibility.

For RNA dinucleotides, MD simulations provide crucial insights into the transitions between different conformational states. Studies on similar dinucleoside monophosphates, such as Guanylyl-(3',5')-uridine (GpU), have demonstrated the power of MD in exploring the stacking and unstacking dynamics of the bases. nih.gov In these simulations, a stacked conformation can remain relatively stable, while an initially unstacked conformation can dynamically transition into a more stacked form and back again. nih.gov Such studies reveal major changes in backbone torsion and glycosidic angles, which are fundamental to the flexibility of the RNA chain. nih.gov

The conformational landscape of RNA is vast and includes a multitude of structural motifs. nih.gov MD simulations help to characterize this landscape by sampling numerous structures and identifying the most populated conformational states. nih.gov Coarse-grained MD simulations, for instance, have been used to elucidate nucleotide-specific dynamics within ribonucleoprotein condensates, showing how different RNA sequences contribute to the physical properties of these assemblies. nih.gov While specific, extensive MD studies focusing solely on CpU are not prominently detailed in the literature, the principles derived from simulations of other RNA molecules are directly applicable. These simulations can quantify the flexibility of the phosphodiester backbone, the puckering of the ribose sugars, and the orientation of the cytidine (B196190) and uridine (B1682114) bases relative to each other.

Table 1: Dynamic Parameters from Molecular Dynamics Simulations of RNA Dinucleotides

This table illustrates typical parameters analyzed in MD simulations of RNA dinucleotides, based on methodologies applied to similar compounds like GpU. nih.gov

| Parameter | Description | Significance for CpU Dynamics |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a simulated conformation and a reference conformation. | Indicates the stability of the dinucleotide's overall structure during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Highlights flexible regions within the CpU molecule, such as the phosphate (B84403) backbone or the ribose rings. |

| Backbone Torsion Angles (α, β, γ, δ, ε, ζ) | Describe the rotational conformation around the covalent bonds of the phosphodiester backbone. | Determines the overall shape and flexibility of the RNA backbone in CpU. |

| Glycosidic Torsion Angle (χ) | Describes the rotation of the base (cytosine or uracil) around the glycosidic bond. | Defines the orientation of the bases (syn or anti), which influences stacking and base pairing potential. |

| Sugar Pucker | Describes the conformation of the five-membered ribose ring (e.g., C2'-endo, C3'-endo). | Affects the distance between adjacent phosphate groups and is crucial for helical structures like A-RNA. |

| Stacking Interactions | The non-covalent attractive forces between the aromatic rings of the bases. | A primary stabilizing force in RNA; MD can quantify the extent and geometry of stacking between cytosine and uracil (B121893). |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. These methods, including Density Functional Theory (DFT), provide detailed information about electron distribution, molecular orbitals, and the energy landscapes of chemical reactions. nih.gov

For the components of CpU, quantum chemical studies have provided insights into their intrinsic reactivity. Theoretical studies on uridine have investigated hydrogen abstraction reactions, identifying the energy barriers and rate constants for the removal of hydrogen atoms from different positions on the molecule. nih.gov Such calculations show that for uridine, the reaction involving the hydrogen at the C4' position of the ribose has one of the largest rate constants. nih.gov Other quantum-chemical calculations have explored the photoreduction of uridine in the presence of formamide, revealing an excited-state mechanism that leads to the formation of dihydrouridine, a modified nucleoside important for RNA flexibility. nih.gov

Similarly, the reactivity of cytidine has been a subject of investigation. While cytidine itself is relatively inert to photoreduction under the same conditions as uridine, its derivatives can be reactive. nih.gov For example, studies on 5-formyl-cytidine show its ability to react with lysine (B10760008) side chains to form Schiff base adducts, a process that can covalently link nucleic acids to proteins. nih.gov

When applied to the entire Cytidylyl-(3'.5')-uridine dinucleotide, quantum chemical calculations can elucidate the electronic properties of the phosphodiester linkage, which is central to RNA's structure and function. These calculations can map the electrostatic potential, highlighting the negatively charged phosphate group as a site for interactions with cations and positively charged protein residues. Furthermore, they can model the mechanism of phosphodiester bond cleavage, which is a fundamental reaction in RNA metabolism catalyzed by ribonucleases.

Table 2: Calculated Reactivity Parameters for Uridine from Quantum Chemical Studies

This table presents example data from DFT calculations on hydrogen abstraction reactions in uridine, demonstrating the type of information obtained from such studies. nih.gov

| Reaction Site | Calculated Parameter | Value | Significance |

| H-C4' (Ribose) | Rate Constant (L mol⁻¹s⁻¹) | 1.62 x 10¹⁰ | Identifies the C4' position as a highly reactive site for hydrogen abstraction by OH radicals. |

| H-C1' (Ribose) | Energy Barrier (kcal/mol) | ~5.0 | Quantifies the energy required for the abstraction reaction to occur at the C1' position. |

| H-N3 (Base) | Rate Constant (L mol⁻¹s⁻¹) | Lower than C4' | Shows that hydrogens on the uracil base can be less susceptible to abstraction than certain ribose hydrogens. |

Molecular Docking Studies of Interactions with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or another nucleic acid. arxiv.org By evaluating the binding affinity and geometry of interaction, docking can provide valuable insights into the molecular recognition processes. This method is a cornerstone of computer-aided drug design and is widely used to study how small molecules interact with biological targets. nih.gov

In the context of this compound, molecular docking can be used to investigate its interactions with a wide range of biomolecules. For example, it can model how CpU, as a minimal RNA segment, might fit into the active site of ribonucleases or RNA polymerases. Such studies can identify key amino acid residues that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the cytidine and uridine moieties or the phosphate backbone.

While specific docking studies with CpU as the primary ligand are not extensively documented in dedicated publications, the methodology has been widely applied to uridine derivatives and other nucleic acid fragments. For instance, benzoyl uridine esters have been docked against the SARS-CoV-2 main protease to evaluate their binding affinities. nih.gov These studies highlight the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A computational method for analyzing the hydration of nucleic acid fragments also notes its applicability to refining molecular docking studies. nih.gov The insights from these related studies demonstrate the potential of molecular docking to elucidate the structural basis of CpU's interactions with its biological partners.

Table 3: Illustrative Output of a Hypothetical Molecular Docking Study of CpU

This table provides a hypothetical example of the data that would be generated from docking CpU into the active site of an RNA-binding protein.

| Binding Site Residue (Protein) | Interacting Moiety (CpU) | Interaction Type | Predicted Binding Energy (kcal/mol) |

| Arg124 | Phosphate Group | Electrostatic, Hydrogen Bond | -7.8 |

| Tyr45 | Uracil Base | π-Stacking | |

| Asn98 | Cytosine Base (N4, O2) | Hydrogen Bond | |

| Phe101 | Ribose (Cytidine side) | Hydrophobic | |

| Lys77 | Phosphate Group | Electrostatic |

Energy Minimization Studies of Dimeric RNA Subunits

Energy minimization is a computational process used to find the arrangement in space of a collection of atoms that represents a local or global energy minimum. nih.gov For RNA molecules, this approach is crucial for predicting stable three-dimensional conformations from a sequence. nih.govnih.gov By using empirically derived energy parameters, these algorithms can identify the most thermodynamically favorable structures. nih.gov

Detailed energy minimization studies have been performed on the dimeric subunits of RNA, including CpU. nih.govnih.gov These investigations have located the low-energy conformations available to the dinucleotide. The results show that CpU can adopt several stable structures, including conformations that resemble the canonical A-RNA helix and the Watson-Crick double helix. nih.gov Importantly, these studies also identified a number of loop-promoting conformations as having low energy, which is critical for forming the non-helical regions of larger RNA structures. nih.gov

A key finding from these studies relates to the preferred puckering of the two ribose sugar rings in the dinucleotide. For CpU, the sugar pucker sequences where both sugars are in a C3'-endo conformation (3'E-3'E) or where the cytidine sugar is C3'-endo and the uridine sugar is C2'-endo (3'E-2'E) are found to be more or less equally preferred. nih.gov The sequence with two C2'-endo puckers (2E-2E) is occasionally preferred, while the C2'-endo followed by a C3'-endo pucker (2E-3E) is highly disfavored. nih.gov This information provides a fundamental understanding of the intrinsic conformational preferences that govern the folding of larger RNA molecules.

Table 4: Conformational Characteristics of CpU from Energy Minimization Studies

This table summarizes the low-energy conformations and sugar pucker preferences identified for the CpU dinucleotide subunit. nih.govnih.gov

| Conformational Feature | Description | Stability/Preference |

| A-RNA Type Helical Conformation | A right-handed helical structure characteristic of double-stranded RNA. | Identified as a low-energy conformation. |

| Watson-Crick Type Helical Conformation | A right-handed helical structure characteristic of B-form DNA. | Identified as a low-energy conformation. |

| Loop-Promoting Conformations | Non-helical structures that allow the RNA chain to turn or form loops. | Several different kinds were identified as low-energy states. |

| 3'E-3'E Sugar Pucker Sequence | Both ribose sugars adopt a C3'-endo pucker. | Approximately equally preferred with 3'E-2'E. |

| 3'E-2'E Sugar Pucker Sequence | The 3'-side sugar is C3'-endo; the 5'-side sugar is C2'-endo. | Approximately equally preferred with 3'E-3'E. |

| 2'E-2'E Sugar Pucker Sequence | Both ribose sugars adopt a C2'-endo pucker. | Occasionally preferred. |

| 2'E-3'E Sugar Pucker Sequence | The 3'-side sugar is C2'-endo; the 5'-side sugar is C3'-endo. | Highly prohibited/disfavored. |

Research Applications of Cytidylyl 3 .5 Uridine As a Biochemical Probe

Utility in Studying General Nucleotide Metabolism and Turnover

The dinucleotide CpU is a useful probe for dissecting the complex pathways of nucleotide metabolism and turnover. As it is composed of both cytidine (B196190) and uridine (B1682114), tracking its fate upon introduction to a biological system can illuminate the processes of dinucleotide degradation and the subsequent salvage or catabolism of its constituent nucleosides. The differential metabolic roles of cytidine and uridine make CpU a particularly insightful tool.

Research has shown that some cell types exhibit distinct dependencies on specific pyrimidines for growth and energy production, especially under conditions of metabolic stress. For instance, in studies using Ehrlich ascites tumor cells deprived of glucose, uridine was able to sustain cell growth and viability, whereas cytidine could not. nih.gov In these uridine-supplemented, glucose-deprived cells, energy metabolism shifted significantly; ATP production from glycolysis dropped to less than 10%, with over 90% being generated through oxidative pathways. nih.gov This was accompanied by altered cell cycle kinetics, specifically a significant delay in the G2M phase. nih.gov

These findings highlight the separate and non-interchangeable roles of uridine and cytidine in certain metabolic contexts. By using CpU as a substrate, researchers can investigate:

The activity of phosphodiesterases that cleave the dinucleotide into cytidine 3'-monophosphate (CMP) and uridine, or cytidine and uridine 5'-monophosphate (UMP).

The relative rates of uptake and incorporation of cytidine versus uridine into cellular pools and macromolecules. nih.gov

How cells regulate the balance of pyrimidine (B1678525) nucleotides, which is crucial for nucleic acid synthesis and other physiological processes. nih.gov

The ability to use radiolabeled or isotopically labeled CpU allows for precise tracing of the metabolic fate of each constituent nucleoside, providing a dynamic view of nucleotide salvage pathways and their regulation.

Table 1: Metabolic Effects of Uridine Supplementation on Glucose-Deprived Ehrlich Ascites Tumor Cells

| Parameter | Control (Standard Medium) | Uridine-Supplemented (Glucose-Free) |

|---|---|---|

| Cell Growth | Normal | Reduced to 50-60% of control nih.gov |

| Cell Viability | High | Unaffected nih.gov |

| ATP Production Source | ~40% Glycolysis, ~60% Oxidative | <10% Glycolysis, >90% Oxidative nih.gov |

| Cell Cycle Distribution | ~30% in G2M phase | ~60-70% in G2M phase nih.gov |

| Sustenance by Cytidine | Not applicable | Growth not sustained nih.gov |

Application in Investigating Mechanisms of RNA Synthesis, Stability, and Degradation

As a naturally occurring dinucleotide sequence in RNA, CpU is central to studies of RNA synthesis, structure, stability, and decay. The identity of nucleotides within an RNA sequence is a primary determinant of its structural integrity and half-life.

RNA Synthesis and Stability: CpU is a direct substrate for RNA polymerases, which incorporate it as a building block during transcription. ontosight.ai The stability of an RNA molecule is critically influenced by its sequence and the resulting secondary and tertiary structures. The substitution of a single nucleotide can have drastic effects. A notable study on Escherichia coli 5-S ribosomal RNA (rRNA) demonstrated that a single, naturally occurring transition from cytidine to uridine at position 92 resulted in a significantly destabilized molecule. nih.gov This C-to-U change, creating a G·U wobble base pair in a normally stable G≡C-rich stem, led to a less constrained structure that was more susceptible to degradation and impaired in its ability to bind ribosomal proteins. nih.gov This use of a natural variant containing a CpU to UpU alteration serves as a model for how specific dinucleotide sequences impact RNA structural stability and function.

Table 2: Effects of a C92U Transition in E. coli 5-S rRNA

| Property | Wild-Type 5-S rRNA (C at position 92) | Variant 5-S rRNA (U at position 92) |

|---|---|---|

| Key Base Pair | G≡C | G·U nih.gov |

| Molecular Stability | High | Drastically reduced nih.gov |

| Structure | Stable secondary and tertiary structure | Destabilized, less constrained, more compact nih.gov |

| Protein Binding | Forms complex with 50S subunit proteins | Impaired ability to form protein complex nih.gov |

RNA Degradation: The process of RNA degradation is tightly regulated and often sequence-dependent. The addition of uridine residues to the 3' end of messenger RNAs (mRNAs), a process known as uridylation, is a key step in initiating their decay. nih.gov While CpU itself is not directly added, the study of uridylation highlights the importance of the uridine moiety in RNA turnover pathways. Researchers use metabolic labeling techniques with uridine analogs, such as 5-ethynyl-uridine, to track the synthesis and subsequent decay of RNA populations, providing a powerful method to measure RNA half-lives on a global scale. nih.gov By synthesizing RNA probes containing CpU sequences or modified versions, investigators can study the recognition and cleavage activity of specific ribonucleases (RNases) and other factors involved in RNA surveillance and degradation.

Development and Evaluation of Ribozyme and Enzyme Substrate Analogs

Cytidylyl-(3',5')-uridine and its analogs are indispensable tools for studying the kinetics and mechanisms of enzymes that process RNA, particularly ribonucleases and RNA-modifying enzymes.

Enzyme Assays: Simple dinucleotides like CpU are excellent substrates for assaying RNase activity. A classic and sensitive method for measuring the activity of enzymes like pancreatic ribonuclease (RNase A) involves using dinucleoside monophosphate substrates such as cytidylyl-(3',5')-adenosine (CpA) or uridylyl-(3',5')-adenosine (UpA). core.ac.uk RNase A cleaves the phosphodiester bond on the 3' side of pyrimidine residues, releasing adenosine (B11128). The rate of adenosine production can then be measured spectrophotometrically by coupling it to the adenosine deaminase reaction. core.ac.uk This principle is directly applicable to CpU, where its cleavage would yield products that can be quantified to determine enzyme kinetics (e.g., Kₘ and Vₘₐₓ).

Probing Enzyme-Substrate Interactions: Analogs of CpU are synthesized to probe the specific interactions within an enzyme's active site. For example, studies using adenylyl-3',5'-cytidine (ApC) have helped map the binding sites of RNase A. nih.gov By modifying the sugar, base, or phosphate (B84403) components of the dinucleotide, researchers can identify which chemical groups are essential for binding and catalysis. The use of phosphorothioate (B77711) analogs, where a non-bridging oxygen in the phosphate group is replaced by sulfur, has been crucial in elucidating the mechanisms of both enzymatic and ribozyme-catalyzed RNA cleavage. researchgate.net For instance, the synthesis and analysis of 3′-thiouridylyl-(3′→5′)-uridine, an analog of the dinucleotide UpU, revealed that it is a substrate for RNase A and that the thio-substitution significantly accelerates base-catalyzed cleavage, providing insight into the nature of the transition state. researchgate.net

Ribozyme Research: In the study of ribozymes (catalytic RNA molecules), modified substrates are critical for understanding their function and for potential therapeutic development. It has been shown that incorporating thiolated uridine analogs into RNA substrates and templates can improve the rate and fidelity of RNA copying catalyzed by polymerase ribozymes. nih.govresearchgate.net This demonstrates how analogs of CpU's constituent nucleoside can be used not only to study but also to enhance the catalytic properties of ribozymes, which is relevant to theories on the origin of life and for the development of novel biotechnological tools.

Educational and Research Tool in Molecular Biology and Biochemistry

Due to its fundamental nature, Cytidylyl-(3',5')-uridine serves as an excellent model compound in both educational and research settings.

In Education: The study of CpU and similar dinucleotides provides a practical context for teaching core concepts in biochemistry and molecular biology:

Enzyme Kinetics: The use of CpU or its close analogs like CpA and UpA in RNase assays is a classic experiment for undergraduate biochemistry labs. It allows students to directly observe Michaelis-Menten kinetics, determine Kₘ and Vₘₐₓ, and understand the concept of enzyme specificity. core.ac.uk

Structure-Function Relationships: The case of the C-to-U mutation in 5-S rRNA provides a compelling and clear-cut example of how a single atom change (the difference between cytosine and uracil) can profoundly alter the three-dimensional structure of a macromolecule and abolish its biological function. nih.gov

Chemical Biology: The synthesis of modified analogs of CpU to probe enzyme mechanisms introduces students to the principles of chemical biology, where chemical tools are designed and used to investigate biological questions.

In Research: As detailed in the preceding sections, CpU is a versatile research tool. It is commercially available and can be readily incorporated into synthetic RNA oligonucleotides. These custom RNAs are then used to:

Validate the targets of RNA-binding proteins.

Map the cleavage sites of endonucleases.

Serve as substrates or inhibitors in high-throughput screening for novel drugs targeting RNA-modifying enzymes.

Act as standards in analytical techniques like HPLC and mass spectrometry for quantifying RNA degradation products.